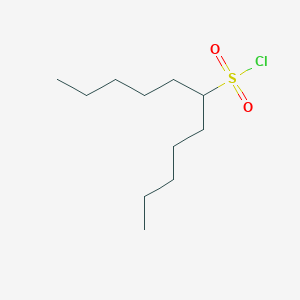
Undecane-6-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecane-6-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl functional group attached to a chlorine atom. This compound is particularly notable for its applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undecane-6-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of undecane with chlorosulfonic acid. This reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Another method involves the use of thionyl chloride in the presence of a catalyst to convert undecane-6-sulfonic acid to this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using chlorosulfonic acid or thionyl chloride. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Undecane-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Addition Reactions: It can add to unsaturated compounds like alkenes and alkynes, forming sulfonylated products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, thiols, and various catalysts. Reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions with this compound include sulfonamides, sulfonates, and other sulfonyl derivatives. These products are valuable intermediates in organic synthesis and industrial applications .
Applications De Recherche Scientifique
Undecane-6-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of undecane-6-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride
Comparison
Undecane-6-sulfonyl chloride is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain sulfonyl chlorides like methanesulfonyl chloride. This longer chain can influence the solubility, reactivity, and application of the compound in various fields .
Propriétés
Formule moléculaire |
C11H23ClO2S |
|---|---|
Poids moléculaire |
254.82 g/mol |
Nom IUPAC |
undecane-6-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO2S/c1-3-5-7-9-11(15(12,13)14)10-8-6-4-2/h11H,3-10H2,1-2H3 |
Clé InChI |
OLZISCQHBCAYJX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCCC)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



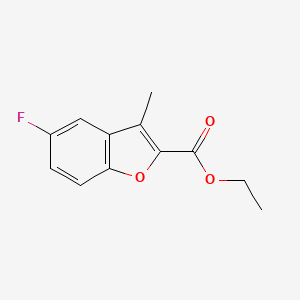


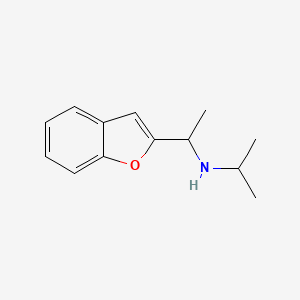
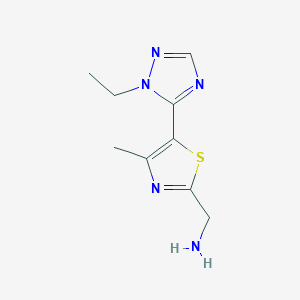
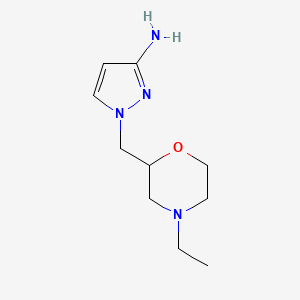
![Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B13645125.png)
![5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B13645130.png)




![1-{[(3-Bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B13645173.png)
